![molecular formula C12H18ClNO2 B15305511 Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of phenylacetate and contains an aminopropyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride typically involves the esterification of 2-[4-(3-aminopropyl)phenyl]acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include enzyme inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(2-aminomethyl)phenylacetate hydrochloride
- Methyl 2-(4-aminophenyl)acetate hydrochloride
- Methyl 2-(3-aminophenyl)acetate hydrochloride
Uniqueness
Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride is unique due to its specific aminopropyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
methyl 2-[4-(3-aminopropyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11-6-4-10(5-7-11)3-2-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H |
InChI-Schlüssel |
GPTKINNKBWGRMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


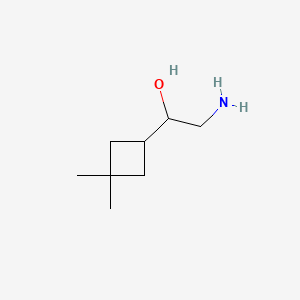

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B15305435.png)
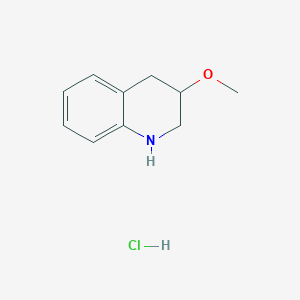
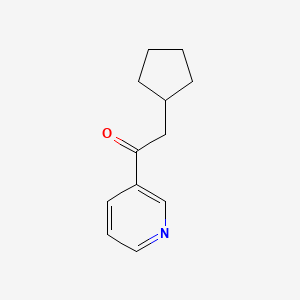
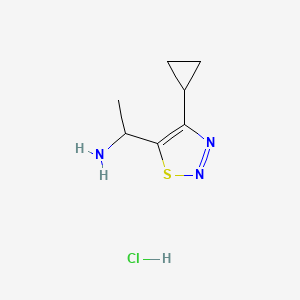
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)

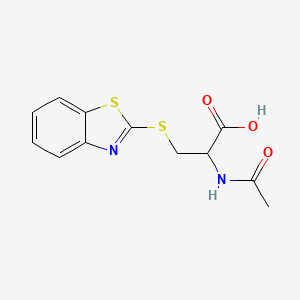
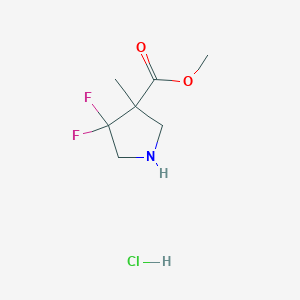


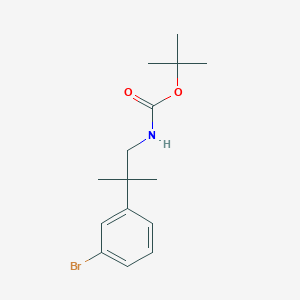
![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)
